N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}acetamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}acetamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of hexafluoro groups and a substituted aniline moiety makes it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}acetamide typically involves the reaction of hexafluoroacetone with 2-methylaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to acylation using acetic anhydride to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoro groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
- N-{1,1,1,3,3,3-hexafluoro-2-[(phenyl)amino]propan-2-yl}acetamide
- N-{1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)amino]propan-2-yl}acetamide
Comparison: N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}acetamide is unique due to the presence of the 2-methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs.
Properties
Molecular Formula |
C12H12F6N2O |
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Molecular Weight |
314.23 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H12F6N2O/c1-7-5-3-4-6-9(7)20-10(11(13,14)15,12(16,17)18)19-8(2)21/h3-6,20H,1-2H3,(H,19,21) |
InChI Key |
DFAYXJICLVGXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C(F)(F)F)(C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
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